molecular formula C21H32BNO5 B13005463 tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate

tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate

Cat. No.: B13005463
M. Wt: 389.3 g/mol
InChI Key: BJNOWZDJZXGJDN-UHFFFAOYSA-N
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Description

Tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate is a complex organic compound that features a boronate ester group

Preparation Methods

The synthesis of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate, which is then coupled with the appropriate carbamate precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Scientific Research Applications

Tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its application. In organic synthesis, its boronate ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s structure allows it to interact with specific biological targets, potentially inhibiting or activating certain pathways.

Comparison with Similar Compounds

Similar compounds include other boronate esters and carbamates, such as:

These compounds share similar functional groups but differ in their core structures, leading to variations in their reactivity and applications. The unique combination of the boronate ester and carbamate groups in tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate makes it particularly versatile in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C21H32BNO5

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-yl]carbamate

InChI

InChI=1S/C21H32BNO5/c1-19(2,3)26-18(24)23-16-9-8-12-25-17-13-14(10-11-15(16)17)22-27-20(4,5)21(6,7)28-22/h10-11,13,16H,8-9,12H2,1-7H3,(H,23,24)

InChI Key

BJNOWZDJZXGJDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCO3)NC(=O)OC(C)(C)C

Origin of Product

United States

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